molecular formula C39H62NOPS B14761508 [S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14761508
M. Wt: 624.0 g/mol
InChI Key: HTDMULCYISBNRE-PWPASLGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of dicyclohexylphosphino and triisopropylphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically begins with the preparation of the dicyclohexylphosphino and triisopropylphenyl precursors, followed by their coupling with the appropriate sulfinamide derivative. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to optimize reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the desired chemical purity and consistency .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

Scientific Research Applications

[S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in catalysis and coordination chemistry, facilitating various organic transformations.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide stands out due to its combination of dicyclohexylphosphino and triisopropylphenyl groups, which confer unique steric and electronic properties. These properties enhance its effectiveness as a ligand and its potential in various scientific applications .

Properties

Molecular Formula

C39H62NOPS

Molecular Weight

624.0 g/mol

IUPAC Name

(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C39H62NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h17-18,23-29,31-32,38H,11-16,19-22H2,1-10H3/t38-,43+/m0/s1

InChI Key

HTDMULCYISBNRE-PWPASLGISA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.